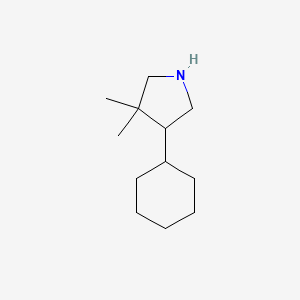
4-Cyclohexyl-3,3-dimethylpyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-Cyclohexyl-3,3-dimethylpyrrolidine”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular formula of “4-Cyclohexyl-3,3-dimethylpyrrolidine” is C12H23N. The molecular weight is 181.32 g/mol. The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
4-Cyclohexyl-3,3-dimethylpyrrolidine has been studied for its role in catalysis and chemical synthesis. A notable example is its involvement in Ni(I)-catalyzed reductive cyclization of 1,6-dienes, which allows the efficient synthesis of various pharmaceutical leads and precursors to drug candidates and pesticides, offering high trans diastereoselectivity (Kuang et al., 2017). Additionally, the compound has been used in the context of Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes, employing cyclohexa-1,4-dienes as dihydrogen surrogates (Chatterjee & Oestreich, 2016).
Spectroscopic and Dynamical Studies
Comprehensive spectroscopic and dynamical studies have been conducted on 4-Cyclohexyl-3,3-dimethylpyrrolidine and its derivatives. These studies focus on dual excitation behavior involving proton vs. charge transfer processes, contributing significantly to the understanding of molecular interactions and fluorescence properties (Cheng et al., 2003).
Organocatalysis and Asymmetric Synthesis
The compound plays a role in organocatalysis, specifically in asymmetric synthesis. For instance, polystyrene-immobilized pyrrolidine, a derivative, has been developed as a highly efficient and recyclable organocatalyst for asymmetric Michael addition of cyclohexanone to nitroolefins, showing high yields and excellent diastereoselectivities (Miao & Wang, 2008).
Material Science and Polymer Research
In the field of material science, derivatives of 4-Cyclohexyl-3,3-dimethylpyrrolidine have been used to synthesize novel polyimides with high transparency and solubility in common solvents. These polyimides are characterized by the incorporation of methyl, cyclohexane, and pyridine groups into their backbone, improving solubility and transparency of the resulting films (Yao et al., 2018).
Photochemistry and Solar Energy Applications
The compound and its derivatives have found applications in photochemistry, particularly in dye-sensitized solar cells (DSSCs). For instance, iridium complexes based on cyclohexenone derivates as ligands have shown promise as photosensitizers for DSSCs, extending absorption response and enabling efficient electron injection (Wang et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclohexyl-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-12(2)9-13-8-11(12)10-6-4-3-5-7-10/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFHRTDBSXXZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



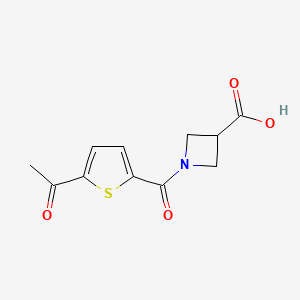
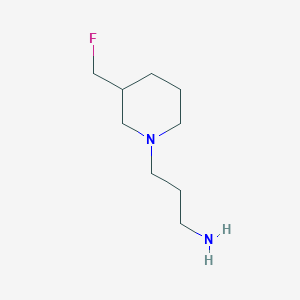
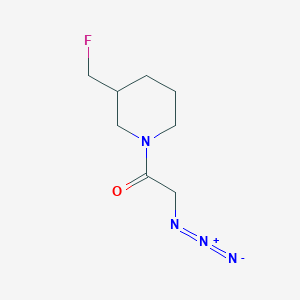
![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)
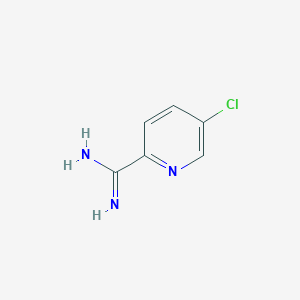

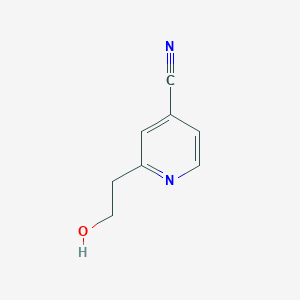
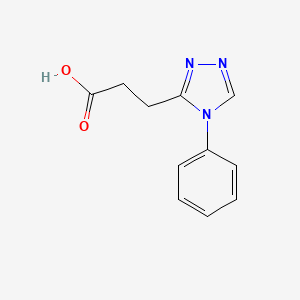
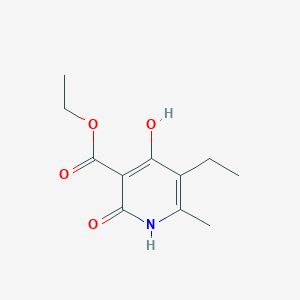
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)
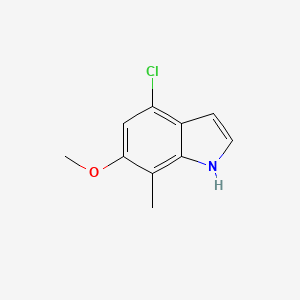
![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)